An In-depth Technical Guide to 2-Ethynyl-5-fluoropyridin-3-amine (CAS 1824187-37-2)
An In-depth Technical Guide to 2-Ethynyl-5-fluoropyridin-3-amine (CAS 1824187-37-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Ethynylpyridines in Modern Drug Discovery
The strategic incorporation of fluorine and ethynyl functionalities into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The pyridine ring, a privileged structure in numerous approved drugs, offers a versatile template for molecular design. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This is often attributed to fluorine's high electronegativity and its ability to form strong carbon-fluorine bonds, which can shield the molecule from metabolic degradation.
Concurrently, the ethynyl group serves as a versatile synthetic handle and a valuable pharmacophore. Its linear geometry and electron-rich triple bond can engage in various non-covalent interactions with protein targets, while also providing a reactive moiety for further chemical transformations, such as "click chemistry". The combination of these three structural motifs—a pyridine core, a fluorine substituent, and an ethynyl group—in 2-Ethynyl-5-fluoropyridin-3-amine results in a molecule of significant interest for the development of novel therapeutics, particularly in oncology and neuroscience. This guide provides a comprehensive overview of the known and predicted properties of 2-Ethynyl-5-fluoropyridin-3-amine, its synthesis, and its potential applications, offering a valuable resource for researchers in the field.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and development. While extensive experimental data for 2-Ethynyl-5-fluoropyridin-3-amine is not publicly available, its key properties can be reliably predicted based on its structure and data from analogous compounds.
Structural and General Properties
| Property | Value | Source/Method |
| CAS Number | 1824187-37-2 | |
| Molecular Formula | C₇H₅FN₂ | |
| Molecular Weight | 136.13 g/mol | |
| IUPAC Name | 2-ethynyl-5-fluoropyridin-3-amine | - |
| Synonyms | 2-ethynyl-5-fluoro-3-pyridinamine | |
| Physical Form | Predicted to be a solid at room temperature | General observation for similar aromatic amines |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in non-polar solvents and water. | General properties of aminopyridines |
Synthesis and Purification
The synthesis of 2-Ethynyl-5-fluoropyridin-3-amine can be logically approached through a Sonogashira cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This would be followed by a suitable purification protocol to ensure high purity for subsequent applications.
Proposed Synthetic Pathway: Sonogashira Coupling
A plausible and efficient route to 2-Ethynyl-5-fluoropyridin-3-amine involves the palladium- and copper-catalyzed coupling of a 2-halo-5-fluoropyridin-3-amine with a protected acetylene source, such as ethynyltrimethylsilane, followed by deprotection. The use of a protected alkyne is a common strategy to prevent side reactions like homocoupling.
Caption: Proposed two-step synthesis of 2-Ethynyl-5-fluoropyridin-3-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on established methodologies for Sonogashira couplings and deprotections of silyl-protected alkynes.
Step 1: Sonogashira Coupling of 2-Bromo-5-fluoropyridin-3-amine with Ethynyltrimethylsilane
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Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-fluoropyridin-3-amine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.1 equiv).
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Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.
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Addition of Alkyne: Add ethynyltrimethylsilane (1.2 equiv) dropwise to the stirred reaction mixture.
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Reaction Conditions: Heat the reaction mixture to 70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude silyl-protected intermediate.
Step 2: Deprotection of the Trimethylsilyl Group
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Reaction Setup: Dissolve the crude 2-((trimethylsilyl)ethynyl)-5-fluoropyridin-3-amine from the previous step in methanol.
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Reagent Addition: Add potassium carbonate (2.0 equiv) to the solution.
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Reaction Conditions: Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
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Work-up: Once the reaction is complete, remove the methanol under reduced pressure.
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Extraction: Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-Ethynyl-5-fluoropyridin-3-amine.
Purification Strategy
Purification of the final product is crucial for its use in sensitive applications like drug discovery. A multi-step approach is recommended.
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Acid-Base Extraction: This technique can be employed to separate the basic aminopyridine product from non-basic impurities.
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Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
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Extract with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the amino group and transfer the product to the aqueous phase.
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Wash the aqueous layer with an organic solvent to remove non-basic impurities.
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Basify the aqueous layer with a base (e.g., saturated sodium bicarbonate solution) to deprotonate the aminopyridine.
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Extract the product back into an organic solvent, dry, and concentrate.
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Column Chromatography: For further purification, silica gel column chromatography is a standard and effective method for aminopyridines.
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Stationary Phase: Silica gel.
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Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the basic amine product on the acidic silica gel.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure final product.
Caption: A typical purification workflow for 2-Ethynyl-5-fluoropyridin-3-amine.
Characterization and Analytical Profile
Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following are predicted analytical data for 2-Ethynyl-5-fluoropyridin-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts are based on the analysis of similar substituted pyridines.
Predicted ¹H NMR (400 MHz, CDCl₃):
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δ ~7.8-8.0 ppm (d, 1H): Aromatic proton on the pyridine ring, likely coupled to the fluorine atom.
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δ ~7.0-7.2 ppm (d, 1H): Aromatic proton on the pyridine ring, likely coupled to the fluorine atom.
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δ ~4.5-5.5 ppm (br s, 2H): Broad singlet corresponding to the two protons of the amino group. The broadness is due to quadrupole broadening and potential hydrogen bonding.
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δ ~3.0-3.2 ppm (s, 1H): Singlet corresponding to the acetylenic proton.
Predicted ¹³C NMR (100 MHz, CDCl₃):
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δ ~155-160 ppm (d, J ≈ 230-250 Hz): Carbon atom directly attached to the fluorine (C-F). The large coupling constant is characteristic of a direct C-F bond.
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δ ~140-145 ppm (d): Aromatic carbon adjacent to the fluorine.
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δ ~130-135 ppm (d): Aromatic carbon.
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δ ~120-125 ppm (d): Aromatic carbon.
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δ ~115-120 ppm: Aromatic carbon.
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δ ~80-85 ppm: Acetylenic carbon attached to the pyridine ring.
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δ ~75-80 ppm: Terminal acetylenic carbon.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): m/z = 136.04
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Major Fragmentation Pathways (Predicted):
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Loss of the ethynyl group (-C₂H) leading to a fragment at m/z ≈ 111.
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Loss of HCN from the pyridine ring, a common fragmentation pathway for pyridines.
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Other fragmentations involving the amino and fluoro substituents.
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Reactivity and Synthetic Utility
The chemical reactivity of 2-Ethynyl-5-fluoropyridin-3-amine is dictated by its three key functional groups: the amino group, the ethynyl group, and the fluorinated pyridine ring.
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Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of amides and sulfonamides. This allows for the straightforward introduction of diverse substituents at this position.
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Ethynyl Group: The terminal alkyne is a versatile functional group for further synthetic transformations. It can participate in:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a common linker in medicinal chemistry.
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Sonogashira Couplings: Further coupling reactions with aryl or vinyl halides to extend the carbon framework.
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Hydroamination/Hydrohalogenation: Addition reactions across the triple bond.
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Fluoropyridine Ring: The fluorine atom and the nitrogen atom activate the pyridine ring towards nucleophilic aromatic substitution (SNAr) at specific positions, although the existing amino group may direct reactivity.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of structural features in 2-Ethynyl-5-fluoropyridin-3-amine makes it a highly attractive building block for the synthesis of novel drug candidates.
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Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The substituents on the ring can be tailored to achieve specific binding interactions with the kinase active site.
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Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity can be exploited to enhance blood-brain barrier penetration, a critical property for CNS-acting drugs.
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Antiviral and Anticancer Agents: Fluorinated nucleoside analogs and other heterocyclic compounds have shown significant promise as antiviral and anticancer therapies. The ethynyl group can also contribute to binding affinity and provide a point for conjugation to other molecules.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Ethynyl-5-fluoropyridin-3-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine core and a reactive ethynyl group provides a platform for the synthesis of a wide range of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic and purification strategy, and a discussion of its potential applications. As research in the field of fluorinated pharmaceuticals continues to expand, the importance of such strategically designed building blocks will undoubtedly grow.
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- Ethynyltrimethylsilane
